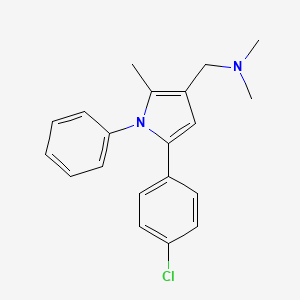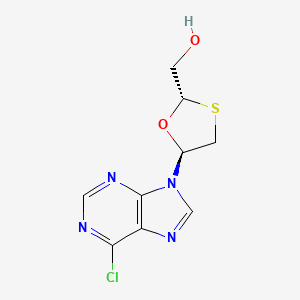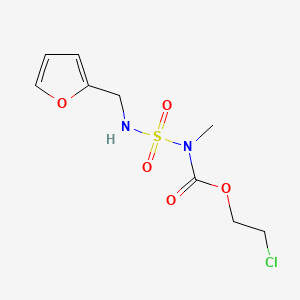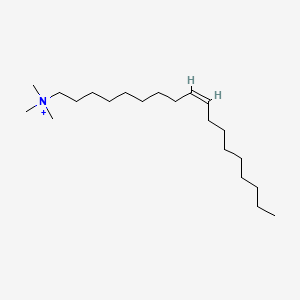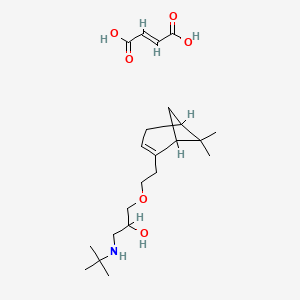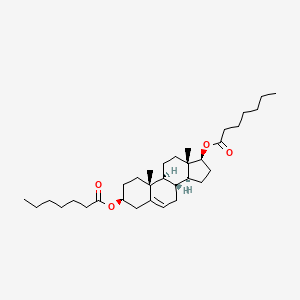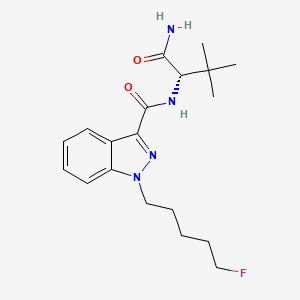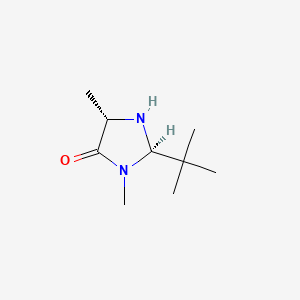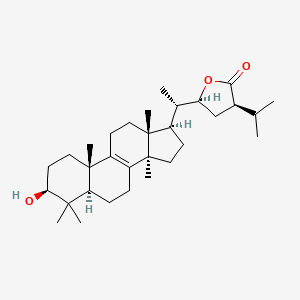
Pisolactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pisolactone is a novel triterpenoid compound isolated from the fungus Pisolithus tinctorius. It represents the first member of a lanosterol derivative with a carboxylic acid function at C(24) . This compound has garnered attention due to its unique structure and potential bioactive properties.
Preparation Methods
The preparation of pisolactone involves isolating it from the fungus Pisolithus tinctorius. The isolation process typically includes extraction, purification, and characterization using spectral evidence and X-ray analysis
Chemical Reactions Analysis
Pisolactone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohol derivatives .
Scientific Research Applications
Pisolactone has shown potential in several scientific research applications:
Antimicrobial Activity: This compound exhibits antimicrobial properties against a broad spectrum of microorganisms, including antibiotic-resistant bacteria.
Anticancer Research: The triterpene this compound has demonstrated cytotoxicity against various cancer cell lines, showcasing promise for novel anticancer therapies.
Antioxidant Properties: This compound has been studied for its antioxidant potential, which could be beneficial in treating inflammation-related diseases.
Ecological Applications: Beyond medicinal uses, this compound plays a role in enhancing the growth of host plants and conferring protection against biotic and abiotic stresses.
Mechanism of Action
The mechanism of action of pisolactone involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors and enzymes, leading to its bioactive effects. For instance, this compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer properties are linked to the induction of apoptosis and inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Pisolactone can be compared with other similar triterpenoid compounds, such as pisosterol and lanosterol derivatives. These compounds share structural similarities but differ in their bioactive properties and applications. For example:
Pisosterol: Another triterpene from Pisolithus tinctorius, known for its cytotoxicity against cancer cell lines.
Lanosterol Derivatives: These compounds, like this compound, have a lanosterol backbone but may differ in functional groups and bioactivities.
This compound stands out due to its unique carboxylic acid function at C(24) and its broad spectrum of bioactive properties, making it a compound of significant interest in scientific research .
Properties
CAS No. |
87164-33-8 |
|---|---|
Molecular Formula |
C31H50O3 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(3R,5S)-5-[(1S)-1-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-3-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C31H50O3/c1-18(2)20-17-24(34-27(20)33)19(3)21-11-15-31(8)23-9-10-25-28(4,5)26(32)13-14-29(25,6)22(23)12-16-30(21,31)7/h18-21,24-26,32H,9-17H2,1-8H3/t19-,20+,21+,24-,25-,26-,29+,30+,31-/m0/s1 |
InChI Key |
TWOLTMVJWNRWJQ-DXDFVCSKSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)[C@@H]5C[C@@H](C(=O)O5)C(C)C |
Canonical SMILES |
CC(C)C1CC(OC1=O)C(C)C2CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




